![molecular formula C14H11N3O2 B15291808 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15291808.png)
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is a chemical compound known for its azido functional group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Alkynes and Copper Catalysts: Used for cycloaddition reactions.
Major Products Formed
Aminomethyl Derivatives: Formed via reduction of the azido group.
Triazole Derivatives: Formed via cycloaddition reactions with alkynes.
Applications De Recherche Scientifique
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mécanisme D'action
The azido group in 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is highly reactive and can participate in various chemical reactions. In biological systems, the azido group can be reduced to an amine, which can then interact with biological targets. The biphenyl structure provides a stable scaffold that can interact with various molecular targets, including enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4’-(Azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole: Another azido-containing biphenyl compound used in pharmaceuticals.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic acid: A precursor in the synthesis of 4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid.
Uniqueness
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of an azido group and a carboxylic acid group on a biphenyl scaffold. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C14H11N3O2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-[4-(azidomethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(18)19/h1-8H,9H2,(H,18,19) |
Clé InChI |
YZZMRXRBOGEUQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


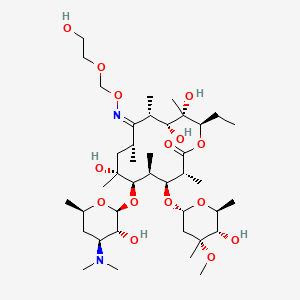
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)

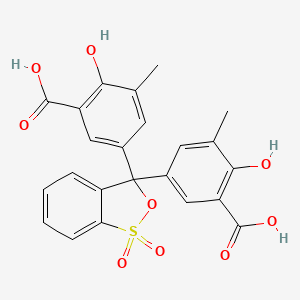
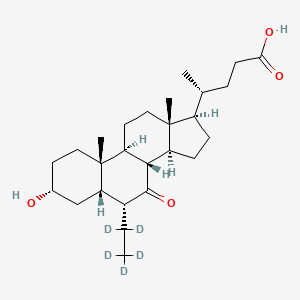
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)
![(S)-tert-Butyl 1-(chloromethyl)-5-((4-methylpiperazine-1-carbonyl)oxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B15291788.png)
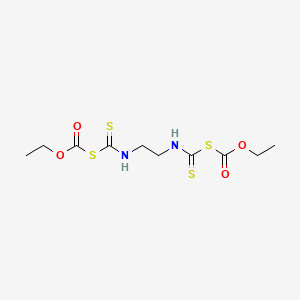

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
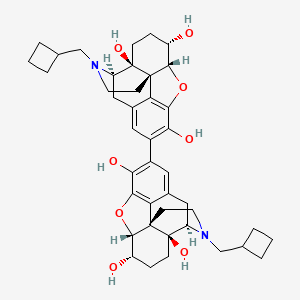

![(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B15291830.png)
